Welcome to the BenchChem Online Store!
molecular formula C15H18N2O B8536890 Acetamide,n-[2-(3-methyl-2-phenyl-1h-pyrrol-1-yl)ethyl]-

Acetamide,n-[2-(3-methyl-2-phenyl-1h-pyrrol-1-yl)ethyl]-

Cat. No. B8536890
M. Wt: 242.32 g/mol
InChI Key: XKYJBKYELTYGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05292732

Procedure details

3-(1,3-Dioxolan-2-yl)-2-methylpropiophenone (7.1 g) was added to a solution of 6.6 g of N-acetylethylenediamine in 100 ml of acetic acid under argon and while stirring. The reaction solution was boiled for 18 hours and the acetic acid was subsequently removed in a vacuum. The residue was taken up in 200 ml of methylene chloride and washed with a mixture of 100 ml of saturated sodium hydrogen carbonate solution and 160 ml of 2N sodium hydroxide solution. The aqueous phase was back-extracted twice with 100 ml of methylene chloride each time. The organic phases were combined, dried with MgSO4 and freed from solvent. The residue, 7.6 g of brown oil was chromatographed on 350 g of silica gel with ethyl acetate/hexane mixtures (1:3 to 2:1) as the eluent. 4.6 g (59%) of N-[2-[3-methyl-2-phenylpyrrol-1-yl]ethyl]acetamide were isolated as a brown, amorphous solid. MS: m/e=242 (M+ ).
Name
3-(1,3-Dioxolan-2-yl)-2-methylpropiophenone
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O1CCO[CH:2]1[CH2:6][CH:7]([CH3:16])[C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=O.[C:17]([NH:20][CH2:21][CH2:22][NH2:23])(=[O:19])[CH3:18]>C(O)(=O)C>[CH3:16][C:7]1[CH:6]=[CH:2][N:23]([CH2:22][CH2:21][NH:20][C:17](=[O:19])[CH3:18])[C:8]=1[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
3-(1,3-Dioxolan-2-yl)-2-methylpropiophenone
Quantity
7.1 g
Type
reactant
Smiles
O1C(OCC1)CC(C(=O)C1=CC=CC=C1)C
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C)(=O)NCCN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the acetic acid was subsequently removed in a vacuum
WASH
Type
WASH
Details
washed with a mixture of 100 ml of saturated sodium hydrogen carbonate solution and 160 ml of 2N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back-extracted twice with 100 ml of methylene chloride each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The residue, 7.6 g of brown oil was chromatographed on 350 g of silica gel with ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(N(C=C1)CCNC(C)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.